molecular formula C10H22 B095178 4,4-Dimethyloctane CAS No. 15869-95-1

4,4-Dimethyloctane

Cat. No.: B095178
CAS No.: 15869-95-1
M. Wt: 142.28 g/mol
InChI Key: ZMEDGZAGMLTROM-UHFFFAOYSA-N
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Description

4,4-Dimethyloctane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of a chain of carbon atoms with hydrogen atoms attached, and it has branches off the main chain. This compound is part of the larger family of alkanes, which are hydrocarbons with single bonds between carbon atoms. This compound is known for its relatively simple structure and is often used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyloctane can be synthesized through several methods, including:

    Alkylation of Alkanes: One common method involves the alkylation of octane with methyl groups. This process typically uses a catalyst such as aluminum chloride (AlCl3) to facilitate the reaction.

    Hydroformylation: Another method involves the hydroformylation of alkenes followed by hydrogenation. This process uses a rhodium or cobalt catalyst to add a formyl group to an alkene, which is then hydrogenated to form the desired alkane.

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale alkylation processes. These processes often use zeolite catalysts to achieve high yields and selectivity. The reaction conditions typically involve high temperatures and pressures to ensure efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyloctane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygen-containing compounds such as alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions, such as catalytic hydrogenation.

    Substitution: Halogenation is a common substitution reaction for alkanes. For example, this compound can react with chlorine (Cl2) or bromine (Br2) in the presence of light or heat to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Chlorine (Cl2), bromine (Br2) with light or heat

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Reduction: No significant change as it is already saturated

    Substitution: Halogenated alkanes

Scientific Research Applications

4,4-Dimethyloctane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties. Its simple structure makes it ideal for modeling and simulation studies.

    Biology: While not commonly used directly in biological studies, its derivatives and related compounds are often studied for their biological activity.

    Medicine: Derivatives of this compound are investigated for potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: It is used as a solvent and as an intermediate in the synthesis of other chemicals. Its stability and non-reactivity make it suitable for various industrial processes.

Mechanism of Action

As a simple alkane, 4,4-Dimethyloctane does not have a specific mechanism of action in biological systems. its derivatives can interact with biological molecules through various mechanisms, such as binding to receptors or enzymes. The molecular targets and pathways involved depend on the specific derivative and its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyloctane
  • 3,3-Dimethyloctane
  • 4,4-Dimethylheptane
  • 4,4-Dimethylnonane

Uniqueness

4,4-Dimethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it may have different boiling points, melting points, and reactivity. This uniqueness makes it valuable for studying the effects of molecular structure on the properties of alkanes.

Properties

IUPAC Name

4,4-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-7-9-10(3,4)8-6-2/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEDGZAGMLTROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166496
Record name Octane, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15869-95-1
Record name Octane, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octane, 4,4-dimethyl-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4-Dimethyloctane
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4,4-Dimethyloctane
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4,4-Dimethyloctane
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4,4-Dimethyloctane
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4,4-Dimethyloctane

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